molecular formula C12H7F3O2S B3164752 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid CAS No. 893733-18-1

5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid

Cat. No.: B3164752
CAS No.: 893733-18-1
M. Wt: 272.24 g/mol
InChI Key: OAZMQSDGYZWVJL-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid (CAS 893733-18-1) is a high-value chemical building block with significant applications in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C12H7F3O2S and a molecular weight of 272.24 g/mol, belongs to the class of thiophene carboxylic acids . Its structure incorporates a biaryl system connecting a thiophene ring and a benzotrifluoride group, making it a versatile scaffold for the synthesis of more complex molecules. A primary research application of this compound is its use as a key synthetic intermediate in the preparation of active pharmaceutical ingredients. Specifically, it serves as a crucial precursor in patented processes for the synthesis of 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide, a compound more commonly known as the anticoagulant drug Rivaroxaban . The presence of both the carboxylic acid functional group and the electron-withdrawing trifluoromethylphenyl moiety makes this compound amenable to various further chemical transformations, such as amide coupling or metal-catalyzed cross-coupling reactions, which are fundamental to constructing diverse compound libraries . Furthermore, thiophene derivatives are widely investigated in drug discovery for their broad biological activities, including serving as potent inhibitors of kinases like EGFR, which is a prominent target in anticancer research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2S/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZMQSDGYZWVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199157
Record name 5-[3-(Trifluoromethyl)phenyl]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893733-18-1
Record name 5-[3-(Trifluoromethyl)phenyl]-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893733-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Trifluoromethyl)phenyl]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid depends on its specific application:

Comparison with Similar Compounds

Research Findings and Trends

  • Electronic Effects : The thiophene ring’s electron-rich nature enhances π-π stacking with aromatic residues (e.g., Phe182 in kinases), while -CF₃ withdraws electrons, stabilizing charge-transfer interactions .
  • Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs (e.g., 5-phenylthiophene-2-carboxylic acid) .
  • SAR Insights :
    • Substitution at the thiophene 5-position is critical for target selectivity. For example, 4-bromo analogs (CAS 5194-37-6) show affinity for CNS targets like Brexpiprazole .
    • Ether or thioether linkages (e.g., 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid) improve blood-brain barrier penetration .

Biological Activity

5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a thiophene ring with a trifluoromethylphenyl substituent and a carboxylic acid functional group, which contribute to its lipophilicity and biological interactions.

  • Molecular Formula : C12H7F3O2S
  • Molar Mass : Approximately 272.24 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, making it relevant in various pharmaceutical applications, including antibacterial and anti-inflammatory activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antibacterial Activity : The compound has shown potential against various bacterial strains, including E. coli and Klebsiella spp. Studies have indicated that modifications in the structure can influence the minimum inhibitory concentration (MIC) values, suggesting a relationship between structural features and antibacterial efficacy .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The structure-activity relationship (SAR) studies indicate that certain substitutions may enhance anti-inflammatory potency .

Case Studies and Research Findings

  • Antibacterial Screening :
    • A study screened several compounds for activity against E. coli using efflux-deficient strains to identify those with minimal resistance mechanisms. This compound was included in the screening due to its structural similarity to other known antibacterial agents. The findings highlighted its potential as a lead compound for further optimization .
  • Cytotoxicity Assays :
    • Cytotoxicity testing on A549 lung cancer cells revealed that compounds structurally related to this compound exhibited varying degrees of cytotoxicity. The IC50 values were documented, indicating its potential use in cancer therapeutics .
  • Inflammation Models :
    • In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives of this compound reduced inflammation significantly compared to control groups, suggesting its application in treating inflammatory disorders .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of substituents on the thiophene ring:

CompoundStructureNotable FeaturesBiological Activity
This compoundStructureTrifluoromethyl group enhances lipophilicityAntibacterial, Anti-inflammatory
5-(2-Chloro-5-trifluoromethyl-phenyl)-thiophene-2-carboxylic acidStructureContains chlorine substituentPotentially different biological activity
4-Cyano-5-(methylthio)-3-[3-(trifluoromethyl)phenyl]-thiophene-2-carboxylic acidStructureCyano and methylthio groups presentDistinct reactivity profile

Q & A

Q. What strategies optimize the binding affinity of this compound derivatives toward biological targets?

  • Methodological Answer : Fragment-based approaches and ΔTm (thermal shift) assays guide optimization. For instance, substituents like trifluoromethyl enhance lipophilicity and target engagement. In a study on Mycobacterium tuberculosis DHFR, compounds with ΔTm ≥1.5°C (e.g., 6-methyl-5-(4-phenylthiazol-2-yl)-2-(trifluoromethyl)nicotinic acid, ΔTm =1.7°C) showed improved binding via hydrophobic interactions . Strategies include:
  • Introducing electron-withdrawing groups (e.g., CF3_3) to stabilize π-π stacking with aromatic residues.
  • Modifying the thiophene ring with carboxylate groups for hydrogen bonding with Lys/Arg residues .

Q. How do molecular docking studies inform the interaction mechanisms of this compound with proteins?

  • Methodological Answer : Docking simulations (e.g., using PDB IDs 2ZMM and 2ZN7) reveal critical interactions:
  • Key Residues : Lys120, Phe182, and Gln266 form hydrogen bonds and hydrophobic contacts with the thiophene core and CF3_3-phenyl group .
  • Binding Energy : Lower energies (e.g., −11.95 kcal/mol for 2ZN7) correlate with stronger inhibition. Adjust substituents (e.g., bromo or carboxymethoxy groups) to enhance van der Waals interactions .

Q. How can researchers address contradictions in reported binding affinities of structurally similar compounds?

  • Methodological Answer : Discrepancies may arise from assay conditions or structural variations. For example:
  • Substituent Effects : A bromo substituent in 4-bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid improved binding energy (−9.01 kcal/mol vs. −11.95 kcal/mol for a phenylcarbonyl derivative) due to enhanced halogen bonding .
  • Validation : Cross-validate using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to reconcile computational and experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid
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5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid

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